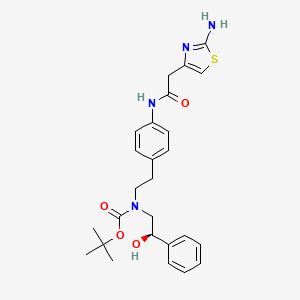

N-tert-Butoxycarbonyl Mirabegron

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-tert-Butoxycarbonyl Mirabegron is a derivative of Mirabegron, a beta-3 adrenergic receptor agonist primarily used in the treatment of overactive bladder. The tert-butoxycarbonyl (Boc) group is a protecting group used in organic synthesis to protect amines from unwanted reactions during chemical transformations .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-tert-Butoxycarbonyl Mirabegron involves the protection of the amino group in Mirabegron with the tert-butoxycarbonyl group. This can be achieved by reacting Mirabegron with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The key steps include the protection of the amino group and subsequent purification of the product .

Análisis De Reacciones Químicas

Types of Reactions: N-tert-Butoxycarbonyl Mirabegron undergoes several types of chemical reactions, including:

Deprotection: Removal of the Boc group using strong acids such as trifluoroacetic acid or hydrochloric acid in methanol.

Substitution: The Boc-protected amine can participate in nucleophilic substitution reactions where the Boc group is retained during the reaction.

Common Reagents and Conditions:

Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.

Substitution: Di-tert-butyl dicarbonate, sodium hydroxide, DMAP, acetonitrile.

Major Products:

Aplicaciones Científicas De Investigación

Synthesis and Role of N-tert-Butoxycarbonyl Mirabegron

This compound is utilized as a protective group in the synthesis of Mirabegron. The process involves several steps, including:

- Nitration : Starting with phenylacetonitrile, it undergoes nitration to yield 4-nitrophenylacetonitrile.

- Reduction : The nitro group is reduced to an amine.

- Protection : The amine is then protected with di-t-butyl dicarbonate (Boc2O) to form N-tert-butoxycarbonyl-4-aminophenylacetonitrile.

- Final Reduction : This compound is further reduced to yield this compound .

This compound's role is crucial in ensuring that the active pharmaceutical ingredient can be synthesized efficiently while maintaining stability during the reaction processes.

Clinical Trials and Efficacy Studies

Numerous clinical trials have investigated the efficacy and safety of Mirabegron, indirectly highlighting the importance of its intermediate compounds like this compound. Notable findings include:

- Phase II and III Trials : These trials demonstrated that Mirabegron significantly reduces micturition frequency and urgency episodes compared to placebo, with a favorable safety profile .

- Elderly Population Studies : A phase IV study confirmed that Mirabegron effectively improves OAB symptoms in patients aged 65 years and older .

Pharmacological Mechanisms

Research has elucidated the pharmacological mechanisms through which Mirabegron operates:

- Beta-3 Adrenergic Receptor Activation : Activation leads to detrusor muscle relaxation, enhancing urine storage capacity without affecting voiding pressure or residual urine volume .

- Animal Model Studies : In various animal models (rats, dogs), Mirabegron has been shown to increase functional bladder capacity and decrease non-voiding contractions .

Table 1: Summary of Clinical Trials Involving Mirabegron

| Trial Name | Phase | Population | Dosage | Key Findings |

|---|---|---|---|---|

| BLOSSOM | II | OAB patients | 100 mg & 150 mg | Significant reduction in micturition frequency |

| SCORPIO | III | Mixed population | 50 mg & 100 mg | Improved bladder capacity and reduced urgency episodes |

| CAPRICORN | III | OAB patients | 25 mg & 50 mg | Efficacy in reducing urgency incontinence |

Table 2: Mechanistic Insights from Animal Studies

| Study Type | Model | Dosage | Outcome |

|---|---|---|---|

| Pharmacokinetic Study | Rats | 1-3 mg/kg | Increased volume voided per micturition |

| Efficacy Study | Dogs | 0.00052 mg/kg (IV) | Decreased frequency of non-voiding contractions |

Case Study 1: Efficacy in Elderly Patients

A phase IV study assessed Mirabegron's efficacy in elderly patients with OAB. Results indicated statistically significant improvements in micturition frequency and urgency episodes over a 12-week period, demonstrating its applicability in older populations who often experience more severe symptoms of OAB .

Case Study 2: Combination Therapy

Research exploring the combination of Mirabegron with other agents like solifenacin showed enhanced efficacy in managing OAB symptoms without significantly increasing adverse effects, suggesting potential for broader therapeutic applications .

Mecanismo De Acción

N-tert-Butoxycarbonyl Mirabegron exerts its effects by acting as a beta-3 adrenergic receptor agonist. The activation of beta-3 receptors leads to the relaxation of detrusor smooth muscle during the storage phase of the urinary bladder fill-void cycle. This increases the bladder’s storage capacity, thereby alleviating symptoms of urgency and frequency . The Boc group itself does not participate in the mechanism of action but serves to protect the amine group during synthesis .

Comparación Con Compuestos Similares

Mirabegron: The parent compound without the Boc protection, used directly as a therapeutic agent for overactive bladder.

N-Boc-protected Amines: Other compounds where the Boc group is used to protect amines during synthesis.

Uniqueness: N-tert-Butoxycarbonyl Mirabegron is unique in that it combines the therapeutic properties of Mirabegron with the protective benefits of the Boc group. This allows for more versatile synthetic applications and the ability to perform selective reactions without affecting the amine group .

Actividad Biológica

N-tert-Butoxycarbonyl Mirabegron is a derivative of Mirabegron, a selective β3-adrenoceptor agonist primarily used in the treatment of overactive bladder (OAB). This article explores the biological activity of this compound, focusing on its pharmacodynamics, efficacy, safety, and potential applications.

This compound functions by selectively activating β3 adrenergic receptors in the bladder. This activation leads to relaxation of the detrusor muscle during the storage phase of micturition, thereby increasing bladder capacity and reducing urgency and frequency of urination. The mechanism is characterized by:

- Increased cAMP Levels: Activation of β3 receptors stimulates adenylate cyclase, leading to increased cyclic adenosine monophosphate (cAMP) levels within bladder smooth muscle cells, promoting relaxation .

- Dose-Dependent Effects: Studies indicate that this compound exhibits dose-dependent effects on bladder relaxation and capacity enhancement .

Pharmacokinetics

The pharmacokinetic profile of this compound is essential for understanding its therapeutic potential. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Bioavailability | 29% (25 mg), up to 45% (150 mg) |

| Volume of Distribution | 1670 L |

| Elimination Half-life | ~50 hours |

| Time to Maximum Concentration | 3–4 hours |

The bioavailability tends to be higher in women and is influenced by food intake, with low-fat meals enhancing absorption more than high-fat meals .

Efficacy in Clinical Trials

Clinical trials have demonstrated the efficacy of this compound in managing OAB symptoms. Notable findings include:

- Phase III Trials: In a randomized controlled trial involving 1,000 patients, doses of 50 mg and 100 mg significantly reduced the mean number of incontinence episodes per day compared to placebo (−1.63 and −1.47 respectively) with p < 0.05 .

- Elderly Population: A phase IV study specifically targeting patients aged 65 years and older confirmed that this compound improved micturition frequency and urgency episodes significantly compared to placebo .

Safety Profile

The safety profile of this compound is comparable to that of its parent compound. Commonly reported side effects include:

- Hypertension

- Urinary Tract Infections

- Headaches

- Dry Mouth

The incidence of these side effects is similar between treatment and placebo groups, indicating a favorable safety profile for long-term use .

Case Studies

Several case studies highlight the clinical application and outcomes associated with this compound:

- Case Study 1: A patient with refractory OAB symptoms experienced a significant reduction in urgency episodes after switching from anticholinergic therapy to this compound, demonstrating improved quality of life.

- Case Study 2: An elderly patient with comorbidities showed enhanced bladder capacity and reduced frequency of urination without significant adverse effects after a 12-week treatment period.

Propiedades

IUPAC Name |

tert-butyl N-[2-[4-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]phenyl]ethyl]-N-[(2R)-2-hydroxy-2-phenylethyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32N4O4S/c1-26(2,3)34-25(33)30(16-22(31)19-7-5-4-6-8-19)14-13-18-9-11-20(12-10-18)28-23(32)15-21-17-35-24(27)29-21/h4-12,17,22,31H,13-16H2,1-3H3,(H2,27,29)(H,28,32)/t22-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVQURKCOFMEJLM-QFIPXVFZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)N)CC(C3=CC=CC=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N(CCC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)N)C[C@@H](C3=CC=CC=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N4O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.